molecular formula C21H22O5 B12309560 Notoptol

Notoptol

Cat. No.: B12309560
M. Wt: 354.4 g/mol
InChI Key: WIEGIEBFVOUTDV-OVXNXNIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Notoptol can be isolated from the fruit of Peucedanum alsaticum L. using high-performance counter-current chromatography . The isolation process involves the use of solvents and chromatographic techniques to separate this compound from other constituents in the fruit.

Industrial Production Methods: Currently, there is limited information available on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Notoptol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation of the compound.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Notoptol has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is studied for its unique chemical properties and potential as a building block for synthesizing other compounds. In biology and medicine, this compound’s anti-inflammatory and analgesic properties make it a candidate for developing new therapeutic agents .

Properties

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

4-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienoxy]furo[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O5/c1-14(5-4-10-21(2,3)23)8-11-25-20-15-6-7-19(22)26-18(15)13-17-16(20)9-12-24-17/h4,6-10,12-13,23H,5,11H2,1-3H3/b10-4+,14-8+

InChI Key

WIEGIEBFVOUTDV-OVXNXNIRSA-N

Isomeric SMILES

C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/C/C=C/C(C)(C)O

Canonical SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CC=CC(C)(C)O

Origin of Product

United States

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